molecular formula C22H18Cl2N2O4S B2704646 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide CAS No. 313646-75-2

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2704646
CAS No.: 313646-75-2
M. Wt: 477.36
InChI Key: NHBICWWGHYOADD-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide is a potent chemical compound with diverse applications in scientific research. Its unique structure and properties make it a valuable tool for studying various biological processes and developing new therapeutic interventions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of benzene derivatives, followed by acylation and sulfonation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated processing and high-throughput experimentation are often employed to streamline production .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction rate and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or altering gene expression. These interactions can lead to changes in cellular function and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and sulfonamides, such as:

  • N-{4-chloro-2-[(2-chlorophenyl)carbonyl]phenyl}-4-(methylsulfamoyl)benzamide
  • N-{4-chloro-2-[(2-chlorophenyl)carbonyl]phenyl}-4-(ethylsulfamoyl)benzamide .

Uniqueness

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it a valuable tool for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O4S/c1-26(2)31(29,30)16-10-7-14(8-11-16)22(28)25-20-12-9-15(23)13-18(20)21(27)17-5-3-4-6-19(17)24/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBICWWGHYOADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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